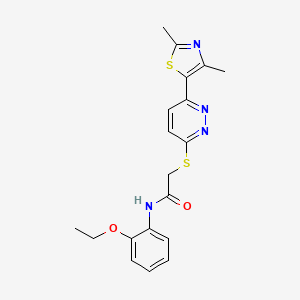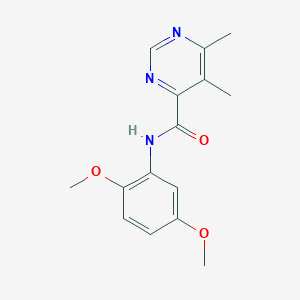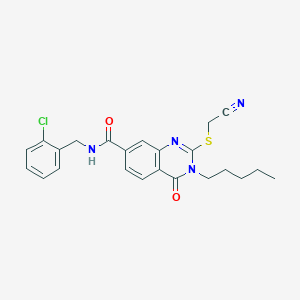
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea, also known as DMPO, is a chemical compound that has gained significant attention in the scientific research community. DMPO is a urea derivative that has been extensively studied for its potential use in various biochemical and physiological applications.
Aplicaciones Científicas De Investigación
Complexation-induced Unfolding of Heterocyclic Ureas
Research indicates that heterocyclic ureas exhibit complexation-induced unfolding, forming multiply hydrogen-bonded complexes. This behavior is significant for understanding the molecular interactions and self-assembly processes, which are crucial in the development of novel materials and nanotechnology applications. For example, specific ureas unfold and dimerize at high concentrations, forming robust hydrogen-bonded complexes, useful in self-assembly and mimicking biological processes such as peptide transitions (Corbin et al., 2001).
Allosteric Modulation by Urea Derivatives
Studies on urea derivatives have shown their potential in allosteric modulation, particularly in the context of CB1 receptor modulation in the cerebellum. This suggests applications in developing therapeutic agents targeting CNS diseases by modulating receptor activities without the direct agonist or antagonist action (Wang et al., 2011).
Synthesis and Reactivity of Urea Derivatives
The synthesis and reactivity of various urea derivatives, including those with pyridine and pyrrolidine structures, have been extensively studied. These compounds serve as key intermediates in organic synthesis, offering pathways to a wide range of chemical entities. Such studies contribute to the development of novel drugs and materials by providing insights into the reactivity and potential applications of these compounds (Nesterova et al., 2012).
Anion Binding and Complexation
Urea derivatives have been explored for their anion binding capabilities, showing potential in sensor development and ion recognition technologies. The specific interactions between urea-based ligands and anions highlight the utility of these compounds in designing sensors for environmental monitoring and diagnostic applications (Wu et al., 2007).
Anticancer Activity of Urea Derivatives
Research on urea derivatives has also explored their anticancer activities, with several compounds demonstrating significant antiproliferative effects. This indicates the potential of urea derivatives in cancer therapy, especially as inhibitors of specific pathways involved in tumor growth and metastasis (Feng et al., 2020).
Propiedades
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-7-8-16(9-13(12)2)23-11-15(10-18(23)24)21-19(25)22-17-6-4-5-14(3)20-17/h4-9,15H,10-11H2,1-3H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFTYOYXFXKASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2898128.png)



![N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2898134.png)
![1-Phenyl-4-({4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)piperazine](/img/structure/B2898136.png)




![2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}-1H-benzimidazole](/img/structure/B2898147.png)
![2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2898148.png)

![2-oxo-N-(3-phenylpropyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2898150.png)